cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid
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Overview
Description
cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid: is a chemical compound with the molecular formula C15H15NO3. It is a chiral compound, meaning it contains a mixture of enantiomers and is not chirally pure . This compound is known for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane derivatives with cyanobenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions, where the carboxylic acid group is converted to other functional groups such as ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions, where the cyanobenzoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
- Oxidation products include ketones and aldehydes.
- Reduction products include alcohols.
- Substitution products vary based on the nucleophile used .
Scientific Research Applications
Chemistry: cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new chemical reactions and methodologies .
Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic properties. It may be used in the development of new drugs or as a tool to study biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism of action of cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
trans-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid: This is a stereoisomer of the cis compound and has different physical and chemical properties.
4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid: This compound lacks the cis configuration and may exhibit different reactivity and applications.
Uniqueness: cis-4-(2-Cyanobenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in applications where stereochemistry plays a crucial role .
Properties
IUPAC Name |
4-(2-cyanobenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c16-9-12-3-1-2-4-13(12)14(17)10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZQOFOBOVVXCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)C2=CC=CC=C2C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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